Cas no 1024693-06-8 (N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide)

N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide structure
1024693-06-8 structure
Product name:N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide
CAS No:1024693-06-8
MF:C20H17ClN2O4
Molecular Weight:384.812984228134
CID:4677299

N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide 化学的及び物理的性質

名前と識別子

    • N-(1-aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide
    • 2-(4-chloro-2-methylphenoxy)-N-[1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide
    • N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide
    • インチ: 1S/C20H17ClN2O4/c1-11-9-13(21)7-8-16(11)27-10-17(24)23-22-12(2)18-19(25)14-5-3-4-6-15(14)20(18)26/h3-9,18H,10H2,1-2H3,(H,23,24)
    • InChIKey: YYKWAOBTDHLHIX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C)C=1)OCC(NN=C(C)C1C(C2C=CC=CC=2C1=O)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 612
  • トポロジー分子極性表面積: 84.8

N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide Security Information

N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
N169280-5g
N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide
1024693-06-8
5g
$ 880.00 2022-06-03
TRC
N169280-2.5g
N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide
1024693-06-8
2.5g
$ 415.00 2022-06-03
TRC
N169280-1g
N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide
1024693-06-8
1g
$ 265.00 2022-06-03

N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide 関連文献

N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamideに関する追加情報

Comprehensive Analysis of N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide (CAS No. 1024693-06-8)

The compound N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide (CAS No. 1024693-06-8) is a specialized organic molecule with a unique structural framework. Its aza-propene and dioxoindan moieties contribute to its distinct chemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The presence of a 4-chloro-2-methylphenoxy group further enhances its potential bioactivity, particularly in targeting specific enzymatic pathways.

In recent years, researchers have focused on derivatives of 1,3-dioxoindan due to their versatility in drug design. The N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl) scaffold, in particular, has garnered attention for its potential applications in modulating protein-protein interactions. This aligns with current trends in small-molecule therapeutics, where precision targeting is a key focus. The compound's CAS No. 1024693-06-8 is frequently searched in academic databases, reflecting its relevance in modern medicinal chemistry.

From a synthetic perspective, the incorporation of a chloro-methylphenoxy group introduces both steric and electronic effects, which can influence the compound's binding affinity. This feature is particularly relevant in the context of structure-activity relationship (SAR) studies, a hot topic in drug discovery. Researchers often explore how subtle modifications, such as the substitution pattern on the phenoxy ring, impact biological activity. Such investigations are critical for optimizing lead compounds in preclinical development.

The compound's potential applications extend beyond pharmaceuticals. Its ethanamide linkage and dioxoindan core make it a candidate for materials science, particularly in the design of functionalized polymers. This interdisciplinary appeal has led to increased searches for CAS No. 1024693-06-8 in both chemical and materials science literature. The growing interest in multi-functional organic compounds underscores the importance of such molecules in advancing technology.

Environmental and metabolic stability are also key considerations for compounds like N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide. The chloro and methyl substituents may influence its degradation profile, a topic of interest in green chemistry initiatives. As sustainability becomes a priority, researchers are increasingly investigating how structural features affect a compound's environmental footprint. This aligns with broader trends in eco-friendly chemical design.

In summary, N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide (CAS No. 1024693-06-8) represents a compelling case study in modern chemical research. Its structural complexity and multifunctional nature make it a valuable subject for drug discovery, materials science, and sustainable chemistry. As scientific inquiries into aza-propene derivatives and dioxoindan-based compounds continue to grow, this molecule is poised to remain a focal point in innovative research.

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